Methyl 2-(5-bromonaphthalen-1-yl)acetate
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Overview
Description
Methyl 2-(5-bromonaphthalen-1-yl)acetate is an organic compound with the molecular formula C13H11BrO2 and a molecular weight of 279.13 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom at the 5-position of the naphthalene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(5-bromonaphthalen-1-yl)acetate can be synthesized through various methods. One common approach involves the bromination of 1-naphthylacetic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The resulting brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, with careful control of reaction conditions to ensure high yield and purity. Industrial reactors and continuous flow systems may be used to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromonaphthalen-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., Pd/C, hydrogen gas), solvents (e.g., ethanol, methanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Major Products
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Reduction: 2-(1-naphthyl)acetic acid methyl ester.
Oxidation: Naphthoquinones and other oxygenated naphthalene derivatives.
Scientific Research Applications
Methyl 2-(5-bromonaphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(5-bromonaphthalen-1-yl)acetate depends on its specific application In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects The bromine atom and the naphthalene ring structure play crucial roles in its reactivity and interaction with molecular targets
Comparison with Similar Compounds
Methyl 2-(5-bromonaphthalen-1-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(1-naphthyl)acetate: Lacks the bromine atom, resulting in different reactivity and applications.
Methyl 2-(5-chloronaphthalen-1-yl)acetate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
Methyl 2-(5-fluoronaphthalen-1-yl)acetate:
The presence of the bromine atom in this compound makes it unique and provides specific reactivity that can be exploited in various chemical and biological processes .
Properties
IUPAC Name |
methyl 2-(5-bromonaphthalen-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(15)8-9-4-2-6-11-10(9)5-3-7-12(11)14/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSUXOMSRWNKMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=CC=C(C2=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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